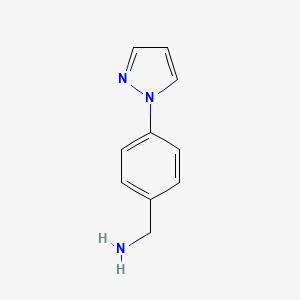

4-(1H-Pyrazol-1-yl)benzylamine

説明

Significance of Pyrazole (B372694) and Benzylamine (B48309) Scaffolds in Modern Chemistry

Historical Context of Pyrazole-Containing Compounds

The history of pyrazole chemistry began in the late 19th century. ijrpr.com In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative through the condensation of acetoacetic ester with phenylhydrazine. ijrpr.comglobalresearchonline.net Shortly after, in 1889, pyrazole itself was first synthesized by Buchner. globalresearchonline.netwikipedia.org These discoveries laid the groundwork for over a century of research into this versatile heterocyclic system. ijrpr.com A significant milestone was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, highlighting the presence of this scaffold in nature. wikipedia.orgmdpi.com Over the years, pyrazole derivatives have been extensively studied due to their straightforward accessibility, diverse chemical reactivity, and broad biological activities. globalresearchonline.net

Role of Benzylamines as Fundamental Building Blocks

Benzylamines and their derivatives are recognized as crucial building blocks in the chemical, pharmaceutical, and polymer industries. researchgate.netresearchgate.net Their utility stems from their versatility in organic synthesis, where they serve as key precursors for a wide variety of nitrogen-containing heterocyclic compounds. researchgate.net Primary benzylamines, in particular, are important starting materials for further derivatization in the development of pharmaceuticals. researchgate.netacs.org The benzylamine scaffold is considered a valuable pharmacophore, and its presence in organic molecules can confer promising pharmaceutical properties. researchgate.net They are frequently used as resolving agents, chiral auxiliaries, or foundational structures in stereoselective synthesis. sigmaaldrich.com

Structural Hybridization in 4-(1H-Pyrazol-1-yl)benzylamine as a Research Focus

Structural or molecular hybridization is a prominent strategy in medicinal chemistry that involves covalently linking two or more distinct pharmacophoric units to create a single new molecule. researchgate.netrsc.orgnih.gov This approach aims to develop new chemical entities with potentially enhanced efficacy, improved bioavailability, or a multi-target mode of action, which can be beneficial in treating complex diseases. researchgate.netnih.govnih.gov

The structure of this compound is a clear example of this design principle. It combines the pyrazole nucleus with the benzylamine scaffold, creating a hybrid molecule that integrates the recognized properties of both fragments. smolecule.com The goal of such a combination is to generate novel compounds with improved pharmacological profiles that may surpass the activity of the individual components. researchgate.net Research into such hybrid molecules focuses on achieving a synergistic effect between the combined pharmacophores. ijpsjournal.com

Strategic Importance in Interdisciplinary Chemical Sciences

The fusion of the pyrazole and benzylamine motifs gives this compound strategic importance in interdisciplinary fields, most notably in medicinal chemistry and organic synthesis.

Contributions to Medicinal Chemistry Research

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, a term used for molecular frameworks that can provide ligands for diverse biological targets. mdpi.comnih.govmdpi.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. globalresearchonline.netmdpi.comresearchgate.netnih.gov They are key components in numerous approved drugs, particularly as inhibitors of protein kinases, which are crucial targets in oncology. nih.govmdpi.com

Given this background, this compound and its analogues are subjects of interest in drug discovery. smolecule.comsmolecule.com The presence of the pyrazole moiety suggests the potential for interaction with various biological targets, while the benzylamine portion can be crucial for binding affinity and allows for further structural modifications. smolecule.comsmolecule.com The compound serves as a lead structure for developing new therapeutic agents, such as enzyme inhibitors or receptor modulators. smolecule.com

Applications in Organic Synthesis Methodologies

In the realm of organic synthesis, this compound is valued as a useful research chemical and a versatile building block. Its primary amine group provides a reactive handle for derivatization, allowing for its incorporation into more complex molecular architectures. researchgate.net This makes it a key intermediate in multi-step synthetic pathways. For instance, the amine can undergo nucleophilic substitution reactions, facilitating the creation of a library of derivatives with potentially enhanced properties for screening in drug discovery or materials science. smolecule.com The compound's structure, combining aromatic and heterocyclic rings, also suggests potential for investigation into materials with specific electronic or optical properties. smolecule.comsmolecule.com

Emerging Roles in Material Science and Bio-applications

The distinct structural features of this compound and its derivatives have led to their exploration in both material science and various biological applications. The presence of aromatic systems and nitrogen atoms facilitates interactions with metal ions and biological targets. smolecule.comsmolecule.com

Material Science Applications

In material science, pyrazole and benzylamine derivatives are utilized as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). smolecule.commdpi.com These materials are crystalline structures composed of metal ions linked by organic ligands, and they can exhibit a range of valuable properties such as photoluminescence, electrical conductivity, and magnetism. researchgate.netrsc.org

The nitrogen atoms in the pyrazole ring and the amine group of benzylamine derivatives can coordinate with metal ions like copper(I), zinc(II), and cobalt(II), leading to the formation of one-, two-, or three-dimensional networks. rsc.orgresearchgate.net For instance, coordination polymers based on bis(4-pyridyl)benzylamine (a related benzylamine derivative) and zinc(II) have been shown to form one-dimensional helical structures with photoluminescent properties. researchgate.net Similarly, polymers constructed from a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand with Co(II) and Zn(II) have been found to create 2D layers that exhibit fluorescence and interesting magnetic behavior. rsc.org The specific geometry and properties of these coordination polymers are influenced by the metal ion, the ligand structure, and the presence of counter-anions. researchgate.net

Interactive Table: Properties of Coordination Polymers with Related Ligands

| Metal Ion(s) | Ligand | Resulting Structure | Key Properties |

| Zn(II) | bis(4-pyridyl)benzylamine (bpba) | 1D Helical Polymer | Photoluminescence |

| Cu(II) | bis(4-pyridyl)benzylamine (bpba) | 1D Zigzag & 2D Puckered Polymers | Strong emissions, Antiferromagnetic interaction researchgate.net |

| Co(II), Zn(II), Cd(II) | 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | 2D Layers forming 3D Supramolecular Architectures | Magnetic ordering (Co), Fluorescence (Zn, Cd) rsc.org |

| Fe(II), Ag(I) | 2,6-bis(pyrazol-3-yl)pyridines | Homoleptic Coordination Polymers | Potential for Spin-Crossover (SCO) activity mdpi.com |

Bio-applications

The pyrazole nucleus is a well-known pharmacophore, and compounds containing this ring system exhibit a broad spectrum of biological activities. nih.govresearchgate.net Consequently, this compound serves as a key intermediate in the development of new potential therapeutic agents.

Antiparasitic and Antimicrobial Research: Derivatives of pyrazole have shown significant promise in combating infectious diseases. A notable area of research is in the development of new treatments for leishmaniasis, a neglected parasitic disease. nih.gov Studies on a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives revealed potent activity against Leishmania infantum and Leishmania amazonensis. nih.gov Two compounds from this series, in particular, demonstrated an antileishmanial profile comparable to the reference drug pentamidine (B1679287) against L. infantum but with lower cytotoxicity, marking them as promising prototypes for further drug design. nih.gov Additionally, other pyrazole-benzylamine derivatives have been investigated for their antimicrobial properties against various plant pathogens and for the preservation of industrial materials.

Enzyme Inhibition: Certain derivatives of pyrazole-containing compounds have been studied as enzyme inhibitors, which is a key strategy in treating many diseases. For example, some pyrazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurological disorders like depression. researchgate.net Selective inhibition of MAO isoforms is a critical goal in developing new antidepressant and antianxiety drugs. researchgate.net Research into 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives has identified highly potent and selective inhibitors of MAO-A. researchgate.net

Anticancer Research: Preliminary studies have suggested that compounds with a pyrazole-benzylamine scaffold may possess anticancer activity. smolecule.com Research has shown that some derivatives can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain cancer types in vitro. smolecule.com This potential has established the scaffold as a candidate for further pharmacological investigation in oncology.

Interactive Table: Antileishmanial Activity of 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives

| Compound | Target Organism | IC₅₀ (mM) |

| 3b | L. amazonensis | 0.070 nih.gov |

| 3b | L. infantum | 0.059 nih.gov |

| 3e | L. amazonensis | 0.072 nih.gov |

| 3e | L. infantum | 0.065 nih.gov |

| Pentamidine (Reference) | L. infantum | 0.062 nih.gov |

Overview of Current Research Landscape and Future Directions

The current research landscape positions this compound primarily as a versatile chemical building block. cymitquimica.comacs.org Its utility stems from the ability to readily modify its structure to synthesize more complex molecules for a variety of applications. smolecule.com

Future research is expected to continue along several key trajectories:

Expansion of Derivative Libraries: A primary focus will remain on the synthesis of novel derivatives. By modifying the pyrazole ring, the benzyl (B1604629) group, or the amine function, researchers aim to fine-tune the electronic and steric properties of the molecule to enhance its biological activity or material properties. smolecule.com

Advanced Materials Development: In material science, future work will likely involve incorporating this and related ligands into more complex MOFs and coordination polymers. mdpi.com The goal is to create materials with tailored functionalities, such as switchable porosity for gas storage and separation, enhanced catalytic activity, or specific sensing capabilities. mdpi.com

Medicinal Chemistry and Drug Discovery: In the biomedical field, the focus will be on optimizing lead compounds derived from the this compound scaffold. This includes improving selectivity and potency for targets like parasitic enzymes or cancer-related pathways, as well as conducting more in-depth studies to elucidate their mechanisms of action. smolecule.comnih.gov The development of potent and selective MAO inhibitors also remains a promising avenue. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

(4-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKMXPDYQVKSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380118 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-03-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PYRAZOL-1-YL-BENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 1h Pyrazol 1 Yl Benzylamine and Its Congeners

General Principles of Pyrazole (B372694) and Benzylamine (B48309) Synthesis

The synthesis of the target compound relies on fundamental reactions for the formation of its two core components: the pyrazole ring and the benzylamine group.

Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A common and versatile method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comjk-sci.com The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation. wikipedia.org Substituted pyrazoles can also be prepared from the reaction of hydrazine salts with α,β-unsaturated aldehydes or ketones. pharmaguideline.com The reactivity of the pyrazole ring itself is also a key consideration; the N1 nitrogen can be deprotonated in the presence of a strong base, allowing for alkylation or arylation. pharmaguideline.com

Benzylamine Synthesis: Benzylamine consists of a benzyl (B1604629) group attached to an amine functional group. wikipedia.org Industrial production often involves the reaction of benzyl chloride with ammonia (B1221849). wikipedia.org Other significant synthetic routes include the reductive amination of benzaldehyde (B42025) and the reduction of benzonitrile, typically using a catalyst like Raney nickel. wikipedia.org Reductive amination, a highly versatile method, involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. ias.ac.in This can be performed as a one-pot reaction or in a stepwise manner. ias.ac.in

Targeted Synthesis Approaches for 4-(1H-Pyrazol-1-yl)benzylamine Derivatives

The synthesis of this compound and its derivatives can be achieved through several targeted approaches, primarily revolving around reductive amination and nucleophilic substitution reactions.

Reductive amination is a powerful and widely used method for the synthesis of amines, including this compound. ias.ac.in This strategy involves the reaction of a carbonyl compound, in this case, 4-(1H-pyrazol-1-yl)benzaldehyde, with an amine source, followed by reduction of the resulting imine intermediate.

The key precursor for the reductive amination pathway is 4-(1H-pyrazol-1-yl)benzaldehyde. This aldehyde can be synthesized through various methods, including the formylation of a 1-phenylpyrazole (B75819) precursor or through cross-coupling reactions.

The Duff reaction provides a method for the formylation of activated aromatic rings, such as 1-phenyl-1H-pyrazoles, using hexamethylenetetramine in trifluoroacetic acid to introduce a formyl group. researchgate.net

Alternatively, the Suzuki-Miyaura cross-coupling reaction offers a versatile route to connect the pyrazole and phenyl rings. This palladium-catalyzed reaction can couple a pyrazole boronic acid with a 4-halobenzaldehyde or, conversely, 4-formylphenylboronic acid with a halopyrazole. rsc.orgresearchgate.netnih.gov This method is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex substituted derivatives. nih.gov

| Precursor 1 | Precursor 2 | Coupling Method | Product |

| 1-Phenyl-1H-pyrazole | Hexamethylenetetramine | Duff Formylation | 4-(1H-Pyrazol-1-yl)benzaldehyde |

| 1H-Pyrazole-4-boronic Acid | 4-Bromobenzaldehyde | Suzuki-Miyaura | 4-(1H-Pyrazol-4-yl)benzaldehyde |

| 4-Formylphenylboronic acid | 1-Bromo-1H-pyrazole | Suzuki-Miyaura | 4-(1H-Pyrazol-1-yl)benzaldehyde |

Once the 4-(1H-pyrazol-1-yl)benzaldehyde precursor is obtained, it undergoes condensation with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine. This reaction is often carried out in a suitable solvent. google.com The imine intermediate is then reduced to the desired benzylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. ias.ac.ingoogle.com The entire process of reductive amination can often be performed in a one-pot procedure, where the aldehyde, amine, and reducing agent are combined, simplifying the synthetic workflow. researchgate.netmdpi.com

An alternative synthetic route to this compound involves nucleophilic substitution, where a suitable leaving group on the benzylic carbon is displaced by an amine nucleophile.

This pathway requires the synthesis of a 4-(1H-pyrazol-1-yl)benzyl halide, such as the bromide or chloride. This precursor can be prepared from the corresponding 4-(1H-pyrazol-1-yl)toluene through radical halogenation or from 4-(1H-pyrazol-1-yl)benzyl alcohol via reaction with a halogenating agent. The subsequent reaction of this benzyl halide with ammonia or a protected ammonia equivalent leads to the formation of this compound. wikipedia.orggoogle.com This method is analogous to the industrial synthesis of benzylamine from benzyl chloride and ammonia. wikipedia.org

Nucleophilic Substitution Reactions

Amine Coupling Conditions

The formation of the crucial C-N bond linking the pyrazole ring to the benzylamine moiety is often achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods in this context are the Buchwald-Hartwig amination and the Chan-Lam coupling.

The Buchwald-Hartwig reaction utilizes a palladium catalyst to couple an amine with an aryl halide. wikipedia.org For the synthesis of N-arylpyrazoles, this can involve reacting a pyrazole derivative with an aryl triflate. organic-chemistry.org A typical catalytic system consists of a palladium source, such as Pd(dba)₂, and a specialized phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand is critical to prevent side reactions and is often a bulky, electron-rich phosphine like tBuDavePhos or Xantphos. nih.govacs.org The reaction is performed in the presence of a base, such as sodium tert-butoxide, to facilitate the coupling. researchgate.net However, amines bearing β-hydrogen atoms can sometimes lead to low yields due to competing β-elimination reactions within the palladium complex. nih.gov

Alternatively, the Chan-Lam coupling provides a copper-catalyzed route to form C-N bonds, typically by coupling an N-H containing compound with an aryl boronic acid. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be conducted under milder conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org Common catalysts include copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(I) iodide (CuI), often in the presence of a base like triethylamine (B128534) (TEA) and sometimes a ligand such as pyridine. nih.govasianpubs.orgasianpubs.org In many instances, the reaction proceeds efficiently without the need for a specialized ligand. asianpubs.orgasianpubs.org The Chan-Lam coupling is complementary to the Buchwald-Hartwig reaction, particularly for amines where the palladium-catalyzed approach is less effective. researchgate.net

Multi-step Synthetic Sequences with Protecting Group Chemistry

Directly coupling pyrazole with 4-(halomethyl)aniline can be challenging due to the reactivity of the benzylamine group. Therefore, multi-step sequences involving protecting groups or the use of synthetic precursors are commonly employed. A frequent strategy involves the N-arylation of pyrazole with a functionalized benzyl derivative, such as 4-bromobenzonitrile (B114466) or a 4-nitrobenzyl halide, followed by the chemical modification of the functional group in a later step. For instance, the nitrile or nitro group can be reduced to the primary amine to yield the final product.

Protecting groups are essential for managing reactivity and preventing unwanted side reactions. The N-H of the pyrazole ring is often protected to control regioselectivity and improve the efficiency of subsequent coupling reactions.

Trityl (Tr) Group: This bulky protecting group has been effectively used in the C4-amination of 4-halopyrazoles, ensuring that the coupling reaction occurs at the desired position on the pyrazole ring without interference from the N-H proton. nih.gov

tert-Butoxycarbonyl (Boc) Group: The Boc group is another widely used protecting group for the pyrazole nitrogen. semanticscholar.org It is stable under various reaction conditions but can be removed selectively. arkat-usa.org For example, while typically acid-labile, N-Boc protected pyrazoles can be deprotected under basic conditions or by using reagents like sodium borohydride in ethanol. arkat-usa.org Green approaches for the N-Boc protection of amines using catalysts like polyethylene (B3416737) glycol (PEG-400) have also been developed. semanticscholar.orgjapsonline.com

A plausible multi-step synthesis could involve the protection of the pyrazole N-H with a Boc group, followed by a palladium-catalyzed coupling with 4-bromobenzyl bromide. Subsequent deprotection of the pyrazole and reduction of the nitrile group would then afford the target this compound.

Electrochemical Synthesis Considerations

Regioselective and Chemoselective Transformations

The synthesis of N-substituted pyrazoles from unsymmetrical pyrazole precursors presents a significant challenge in regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation or arylation can potentially occur at either position, leading to isomeric products.

The outcome of N-substitution is often governed by a combination of steric and electronic effects of the substituents on both the pyrazole ring and the incoming electrophile. beilstein-journals.org In many cases, reactions under thermodynamic control favor the formation of the N1-substituted isomer, which is typically more stable. beilstein-journals.org For example, regioselective N1-alkylation can be achieved using specific base and solvent systems, such as sodium hydride in tetrahydrofuran (B95107) (THF). beilstein-journals.org Novel methods, such as the reaction between vinyl sulfoxonium ylides and aryl diazonium salts, have been developed to achieve high regioselectivity in the synthesis of N-aryl pyrazoles under transition-metal-free conditions. organic-chemistry.orgacs.org

Chemoselectivity is also a critical consideration, particularly in multi-step syntheses involving molecules with multiple functional groups. Protecting groups are the primary tool for achieving chemoselectivity, allowing chemists to mask reactive sites while transformations are carried out elsewhere in the molecule. For instance, protecting the benzylamine as a Boc-carbamate would allow for further functionalization of the pyrazole or aromatic ring without interference from the nucleophilic amine.

Catalyst Systems in the Synthesis of this compound Analogues (e.g., Metal-Catalyzed Amination)

The construction of N-aryl and N-benzyl pyrazoles heavily relies on metal-catalyzed cross-coupling reactions. Palladium and copper are the most frequently employed metals for this purpose. The efficiency and substrate scope of these reactions are highly dependent on the specific catalyst system used, which includes the metal precursor, the ligand, the base, and the solvent.

Below is a table summarizing various catalyst systems used in the C-N coupling reactions for the synthesis of pyrazole analogues.

Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like pyrazoles. benthamdirect.com The goal is to develop protocols that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Several green strategies are applicable to the synthesis of this compound and its congeners:

Use of Green Solvents: Water is an ideal green solvent, and numerous pyrazole syntheses have been developed to be performed "on water" or in aqueous media. thieme-connect.comrsc.org Ethanol is another greener alternative to solvents like DMF or xylene and has been successfully used in palladium-catalyzed C-N coupling reactions. acs.org

Catalyst-Free and Solvent-Free Conditions: One-pot, multicomponent reactions are often designed to proceed without a catalyst or solvent, sometimes utilizing alternative energy sources like microwave irradiation or ultrasonic radiation to promote the reaction. nih.govresearchgate.net These methods significantly reduce waste and simplify workup procedures.

Use of Safer Reagents: A major green improvement in pyrazole synthesis is the development of alternatives to toxic and explosive hydrazine. For example, semicarbazide (B1199961) hydrochloride has been used as a safer substitute for the cyclization step under "on water" conditions. rsc.org

Energy Efficiency: Microwave-assisted and ultrasonic-promoted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Multicomponent reactions are inherently atom-economical as they combine three or more starting materials in a single step, incorporating most of the atoms into the final product. nih.gov

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable.

Table of Compounds

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of "4-(1H-Pyrazol-1-yl)benzylamine" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecule's framework.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms.

¹H NMR: The proton NMR spectrum of "this compound" reveals distinct signals for each unique proton in the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum shows characteristic peaks corresponding to the protons on the pyrazole (B372694) ring, the phenyl ring, and the aminomethyl group. chemicalbook.com The pyrazole protons typically appear as distinct multiplets due to spin-spin coupling. chemicalbook.com The protons on the phenyl ring are observed as two sets of doublets or a more complex multiplet pattern, characteristic of a 1,4-disubstituted benzene (B151609) ring. chemicalbook.com A key singlet signal corresponds to the two protons of the aminomethyl (-CH₂NH₂) group. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole H-5' | 7.91 | dd | J = 2.5, 0.5 |

| Pyrazole H-3' | 7.72 | d | J = 1.6 |

| Phenyl H-2, H-6 | 7.69-7.63 | m | Not reported |

| Phenyl H-3, H-5 | 7.44-7.37 | m | Not reported |

| Pyrazole H-4' | 6.46 | dd | J = 2.5, 1.6 |

| Benzyl (B1604629) -CH₂- | 3.91 | s | Not applicable |

| Data sourced from ChemicalBook. chemicalbook.com |

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For "this compound," distinct signals are expected for the three carbons of the pyrazole ring, the four unique carbons of the 1,4-disubstituted phenyl ring, and the benzylic carbon of the aminomethyl group. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atoms of the pyrazole ring will have shifts characteristic of aromatic heterocyclic systems, while the phenyl carbons will show a pattern typical for a substituted benzene ring. The upfield signal for the -CH₂- carbon confirms the sp³ hybridization.

While 1D NMR provides a foundational map, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. For derivatives of pyrazole, these methods confirm the precise connectivity and spatial relationships between atoms. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in piecing together the molecular skeleton, for example, by showing correlations from the benzylic protons to the carbons of the phenyl ring and the ipso-carbon attached to the pyrazole nitrogen.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between neighboring protons (typically separated by two or three bonds). It would confirm, for instance, the connectivity between the protons on the pyrazole ring (H-3', H-4', and H-5').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help to determine the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to confirm its elemental composition. In chemical ionization (CI) mode, the compound typically shows a prominent ion at a mass-to-charge ratio (m/z) of 174, which corresponds to the protonated molecule [M+H]⁺. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₁N₃).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.10257 |

| [M+Na]⁺ | 196.08451 |

| [M+K]⁺ | 212.05845 |

| [M]⁺ | 173.09474 |

| Data sourced from PubChem. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of "this compound" would display characteristic absorption bands that confirm its structure. Key expected vibrations include N-H stretching from the primary amine group, C-H stretching from the aromatic rings and the CH₂ group, and C=C and C=N stretching vibrations from the phenyl and pyrazole rings, respectively.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (typically two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Pyrazole Ring | C=N Stretch | ~1460 - 1570 |

| Ranges are based on typical values for these functional groups. chemicalbook.commdpi.com |

X-ray Crystallography for Definitive Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.

While a specific crystal structure for "this compound" is not publicly available, analysis of closely related structures, such as 4-benzyl-1H-pyrazole and other phenyl-pyrazole derivatives, provides insight into the expected molecular geometry and intermolecular interactions. nih.govnih.govnih.gov

A single crystal X-ray diffraction study would reveal:

Molecular Conformation: The dihedral angles between the pyrazole and phenyl rings, indicating the degree of planarity or twist in the molecule.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure and hybridization of each atom.

Intermolecular Interactions: In the solid state, the primary amine group is expected to act as a hydrogen bond donor, forming N-H···N hydrogen bonds with the nitrogen atoms of the pyrazole rings of neighboring molecules. nih.govspast.org These interactions would likely link the molecules into chains or more complex three-dimensional networks, governing the crystal packing. Pi-pi stacking interactions between the aromatic phenyl and pyrazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice. nih.govcardiff.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

A predominant feature in the crystal structures of many 1H-pyrazole derivatives is the formation of hydrogen-bonded catemers, which are chain-like motifs. mdpi.com For instance, in the pyrazole layer of 4-benzyl-1H-pyrazole, the rings form parallel chains through N—H⋯N hydrogen bonding. researchgate.net However, substitutions on the pyrazole ring can alter these interactions. The 3,5-diamino derivative of 4-benzyl-1H-pyrazole adopts a similar bilayer structure but engages in N—H⋯π hydrogen bonds with neighboring pyrazole rings. researchgate.net In contrast, 3,5-diphenyl-4-benzyl-1H-pyrazole forms hydrogen-bonded dimers instead of the catemer motif observed in the parent compound. nih.gov

Besides classical hydrogen bonds, weaker interactions such as C–H···π contacts play a significant role in stabilizing the three-dimensional network. nih.gov In the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, these interactions involve both the pyrazole and benzene rings. nih.gov The specific packing arrangement can lead to different crystal symmetries; for example, 4-benzyl-1H-pyrazole crystallizes in the non-centrosymmetric space group P2₁, while its 3,5-diamino derivative crystallizes in the centrosymmetric space group P2₁/c. nih.govresearchgate.net The choice of space group is influenced by the hydrogen-bond donor/acceptor capabilities of the substituent groups. researchgate.net In some pyrazoline derivatives, intra- and intermolecular C-H···F bonds have been observed to impede molecular motion, which can block non-radiative decay channels and influence the material's solid-state properties. nih.gov

The study of multicomponent crystals, such as cocrystals and solvates, provides further insight into the hierarchy of intermolecular interactions. cardiff.ac.ukmdpi.com In different crystalline forms of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, various combinations of hydrogen bonding contacts, including N–H···O=C, N–H···OMe, and N–H···S, are observed. cardiff.ac.ukmdpi.com The specific interactions that are formed depend on the available functional groups of the co-forming molecules. cardiff.ac.uk

Advanced Spectroscopic Techniques in the Study of Derivatives

The characterization of novel derivatives of this compound relies heavily on a suite of advanced spectroscopic techniques to confirm their molecular structures. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HR-MS) are routinely employed. nih.govmdpi.com

FT-IR spectroscopy is used to identify characteristic functional groups. For example, in a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, the presence of the SO₂ group was confirmed by characteristic bands in the 1330–1630 cm⁻¹ range. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms. mdpi.com In the structural confirmation of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the absence of certain aliphatic proton signals in the ¹H-NMR spectrum, combined with the appearance of a specific singlet signal, indicated the successful oxidative aromatization of a pyrazoline precursor to the pyrazole core. mdpi.com 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about C-H connectivity and long-range correlations, allowing for the unambiguous assignment of all proton and carbon signals in the molecule. mdpi.com

High-resolution mass spectrometry provides highly accurate mass measurements, which are used to confirm the elemental composition of the synthesized compounds. mdpi.com

Fluorescence Spectroscopy and Quantum Yield Determination

Derivatives of pyrazole and its reduced form, pyrazoline, have garnered significant attention for their fluorescent properties, making them valuable scaffolds for fluorescent probes and optoelectronic materials. nih.govnih.gov Fluorescence spectroscopy is the primary tool for characterizing the emission properties of these compounds, with the fluorescence quantum yield (ΦF) being a key parameter that quantifies the efficiency of the emission process.

The quantum yield of pyrazole derivatives can be highly sensitive to their molecular structure and environment. nih.gov For instance, many pyrazoline derivatives exhibit strong fluorescence in dilute solutions, but this emission is often quenched in the solid state due to intermolecular interactions. nih.gov However, strategic molecular design can lead to high solid-state emission. A pyrazoline derivative incorporating seven fluorine atoms was found to emit strong blue light in the solid state with a high fluorescence quantum yield of up to 41.3%. nih.gov This high efficiency was attributed to the presence of C-H···F interactions that restrict intramolecular rotations, thereby blocking non-radiative decay pathways. nih.gov

The introduction of different substituents can dramatically alter the quantum yield. A study of various pyrazole-based fluorescent probes demonstrated a wide range of quantum yields depending on the molecular architecture. A pyrazoline-BODIPY hybrid probe exhibited a quantum yield of 30%, while another probe designed for detecting specific analytes showed an increase in quantum yield from 35% to 65% upon complexation. nih.gov In contrast, another derivative designed for ion detection experienced a significant decrease in fluorescence, with the quantum yield dropping from 3% to 0.3% in the presence of the target ion. nih.gov

Computational and Theoretical Investigations of 4 1h Pyrazol 1 Yl Benzylamine Architectures

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules. These methods, rooted in the principles of quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT studies on pyrazole (B372694) derivatives, which share the core pyrazole moiety with 4-(1H-Pyrazol-1-yl)benzylamine, have been instrumental in determining their optimized molecular geometries. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. For instance, in related pyrazole-containing compounds, DFT calculations have been used to confirm structures determined by experimental techniques like X-ray crystallography, showing good agreement between theoretical and experimental data.

The electronic structure of these molecules is also extensively studied using DFT. Parameters such as dipole moment and the distribution of electron density are calculated to understand the polarity and reactivity of the molecule. For many pyrazole derivatives, the calculated electronic properties have been crucial in explaining their biological activities and interaction mechanisms.

| Parameter | Description | Typical Computational Approach |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to the minimum energy state. | DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*). |

| Bond Lengths & Angles | The distances between atomic nuclei and the angles between adjacent bonds, respectively. | Calculated from the optimized geometry. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its overall polarity. | Calculated as part of the electronic structure analysis. |

| Electron Density | The probability of finding an electron at a particular point in space, which influences chemical reactivity. | Derived from the wavefunction or electron density calculated by DFT. |

Analysis of Frontier Molecular Orbitals (e.g., HOMO distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

In studies of various pyrazole derivatives, the distribution of the HOMO and LUMO across the molecular structure has been analyzed. For many biologically active pyrazoles, the HOMO is often localized on the pyrazole ring and adjacent phenyl groups, suggesting these regions are susceptible to electrophilic attack and are key for interactions with biological targets. The specific distribution of these orbitals can provide insights into the molecule's reactivity and potential binding modes. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

| Orbital | Description | Significance in Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Ligand-Target Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor. In the context of pyrazole derivatives, docking studies have been performed to identify potential protein targets and to elucidate the key interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies on pyrazole-based compounds have revealed their potential to inhibit various enzymes by fitting into their active sites and forming specific interactions with key amino acid residues. walshmedicalmedia.combiointerfaceresearch.comresearchgate.net

Conformational Analysis and Binding Affinity Estimation

Conformational analysis is a critical step in molecular modeling, as the three-dimensional shape of a ligand significantly influences its ability to bind to a target. Computational methods are used to explore the different possible conformations of this compound and identify the most stable, low-energy conformers.

Once a likely binding pose is identified through docking, the binding affinity is estimated. This is a measure of the strength of the interaction between the ligand and its target. Higher binding affinities, often expressed as a lower binding energy, suggest a more stable complex and potentially a more potent biological effect. Various scoring functions are used to estimate these binding affinities, taking into account the different types of interactions between the ligand and the protein.

| Simulation Aspect | Description | Key Outputs |

| Ligand-Target Docking | Predicts the binding mode and orientation of a ligand within the active site of a target protein. | Binding pose, key interacting residues, types of interactions (e.g., hydrogen bonds). |

| Conformational Search | Identifies the low-energy, stable three-dimensional arrangements of the ligand. | Ensemble of stable conformers. |

| Binding Affinity | A quantitative measure of the strength of the interaction between the ligand and the target. | Binding energy (e.g., in kcal/mol), inhibition constant (Ki). |

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and the target, and the stability of their complex.

For pyrazole-containing compounds, MD simulations have been used to assess the stability of the docked poses obtained from molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and whether the key interactions observed in the static model are maintained over time. This dynamic perspective is crucial for a more accurate understanding of the binding process and for validating the predictions made by docking studies. The results of MD simulations can provide a more refined model of the ligand-target complex, which can guide further drug design and optimization efforts.

In Silico ADMET Profiling and Drug-Likeness Assessment

In the early stages of drug discovery, in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an indispensable tool for evaluating the therapeutic potential of a compound. This computational screening helps to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. A core component of this assessment is the evaluation of "drug-likeness," often guided by frameworks such as Lipinski's rule of five. nih.gov

Studies on compounds structurally similar to this compound, such as a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, have demonstrated excellent adherence to these predictive rules. nih.gov Lipinski's rule of five suggests that compounds with good oral bioavailability typically have a molecular weight (MW) under 500 Da, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors (HBD), and fewer than 10 hydrogen bond acceptors (HBA). nih.gov Computational analyses of pyrazole derivatives frequently show compliance with these criteria, indicating a high potential for oral activity. nih.gov For instance, a novel pyrazole derivative, 4-nitro-N-1H-pyrazol-3-ylbenzamide, was also found to adhere to Lipinski's rule of five, suggesting it possesses favorable pharmacokinetic properties. nih.gov

The predictive analysis for a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed that all tested compounds fulfilled Lipinski's rule, suggesting they are unlikely to have bioavailability problems. nih.gov The theoretical data for these related structures provide a strong indication of the promising drug-like characteristics inherent to the 4-(1H-pyrazol-1-yl)benzyl core.

| Parameter | Guideline (Lipinski's Rule of Five) | Typical Finding for Related Pyrazole Architectures |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Compliant |

| LogP (Lipophilicity) | ≤ 5 | Compliant |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant |

| Overall Violations | ≤ 1 | 0 Violations |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular and non-covalent interactions within a crystal lattice. nih.govmdpi.com This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. nih.gov The analysis generates a three-dimensional Hirshfeld surface, often visualized using a normalized contact distance (d_norm) map, where red spots indicate close contacts (shorter than van der Waals radii), blue represents longer contacts, and white indicates contacts at the van der Waals separation. mdpi.com

For various pyrazole derivatives, Hirshfeld surface analysis has revealed the significance of several key non-covalent interactions. researchgate.nettandfonline.comresearchgate.net The most dominant contacts are typically hydrogen-hydrogen (H···H) interactions, which often account for a large percentage of the molecular surface due to the abundance of hydrogen atoms. nih.govresearchgate.net Other crucial interactions include those between hydrogen and heteroatoms like oxygen (O···H/H···O) and carbon (C···H/H···C), which are indicative of hydrogen bonding and other weak attractive forces. nih.gov In some pyrazole-containing crystal structures, π–π stacking interactions between aromatic rings are also observed, contributing to the stability of the molecular packing. nih.govresearchgate.net

For example, the Hirshfeld analysis of one pyrazole derivative revealed that the molecular packing was governed by H···H (37.1%), O···H/H···O (31.3%), Br···H/H···Br (13.5%), and C···H/H···C (10.6%) contacts. nih.gov In another study on bis-pyrazole derivatives, H···H and H···C contacts were found to be the most dominant intermolecular interactions. researchgate.net These analyses collectively demonstrate the complex interplay of forces that stabilize the crystalline architectures of compounds containing the pyrazole moiety.

| Type of Intermolecular Contact | Typical Percentage Contribution (Example from a Pyrazole Derivative nih.gov) |

|---|---|

| H···H | 37.1% |

| O···H/H···O | 31.3% |

| Br···H/H···Br | 13.5% |

| C···H/H···C | 10.6% |

| Other | 7.5% |

Advanced Applications and Functionalization Beyond Direct Therapeutic Targets

Development as Ligands in Coordination Chemistry

The nitrogen atoms in both the pyrazole (B372694) ring and the amine group of 4-(1H-Pyrazol-1-yl)benzylamine and its derivatives make them excellent N-donor ligands for forming coordination complexes with a variety of transition metals. researchgate.net These pyrazole-based ligands have been instrumental in the development of new metal complexes with diverse structural topologies and functional properties. researchgate.net

The pyrazole nucleus is a cornerstone in coordination chemistry, capable of forming stable complexes with a wide range of metal ions, including copper, nickel, zinc, cobalt, and manganese. researchgate.netresearchgate.nettandfonline.com Derivatives of the pyrazol-1-yl-benzylamine scaffold can act as bidentate or polydentate ligands, binding to metal centers through the pyrazole nitrogen and other donor atoms.

For instance, studies on related pyrazole derivatives have shown the formation of various coordination geometries. Non-chelated Cu(II) and Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been synthesized, where the ligands behave in a monodentate fashion. researchgate.net Structural characterization of these complexes revealed that the Ni(II) complexes typically exhibit a tetrahedral geometry, while the Cu(II) complexes adopt a square planar geometry around the metal center. researchgate.net Similarly, a napthyl-pyrazole Mn(II) complex, [Mn(L1)Cl2], was characterized by single-crystal X-ray crystallography, confirming its structure and coordination environment. tandfonline.com The flexibility of the pyrazole-containing framework allows for the construction of both mononuclear and polynuclear complexes. researchgate.netnih.gov

Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Geometry | Reference(s) |

|---|---|---|---|

| 2-Substituted Benzimidazole Pyrazole | Ni(II) | Tetrahedral | researchgate.net |

| 2-Substituted Benzimidazole Pyrazole | Cu(II) | Square Planar | researchgate.net |

| Napthyl-Pyrazole Amine | Mn(II) | Not Specified | tandfonline.com |

| Bis((1H-pyrazol-1-yl)methyl)amines | Zn(II) | Not Specified | tandfonline.com |

The metal complexes formed from pyrazole-based ligands often exhibit significant catalytic activity in various organic transformations. mdpi.com The specific nature of the ligand, the metal center, and the coordination environment can be tuned to optimize catalytic efficiency and selectivity.

One notable application is in oxidation reactions. Copper (II) complexes formed in situ with pyrazole-based ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. mdpi.com The catalytic activity in these systems is dependent on factors such as the ligand structure, the counterion of the copper salt, and the solvent used. mdpi.com Napthyl-pyrazole derived complexes of manganese(II), cobalt(II), and copper(II) have demonstrated catalytic promiscuity, exhibiting both phenoxazinone synthase and catecholase activity. tandfonline.com In particular, binuclear copper(II) derivatives showed superior catalytic rates in these biomimetic oxidation reactions. tandfonline.com

Furthermore, zinc(II) complexes containing N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been employed as catalysts for the polymerization of methyl methacrylate (B99206) (MMA). tandfonline.com In the presence of a co-catalyst, these complexes can achieve high catalytic activity and produce high molecular weight polymers. tandfonline.com

Table 2: Catalytic Applications of Pyrazole-Ligand Metal Complexes

| Metal Complex | Transformation | Substrate | Product | Reference(s) |

|---|---|---|---|---|

| Pyrazole-Cu(II) | Oxidation | Catechol | o-Quinone | mdpi.com |

| Napthyl-Pyrazole-Cu(II) | Oxidation (Catecholase) | Catechol | Not Specified | tandfonline.com |

| Napthyl-Pyrazole-Mn(II)/Cu(II) | Oxidation (Phenoxazinone Synthase) | o-Aminophenol | Phenoxazinone | tandfonline.com |

Supramolecular Chemistry Applications

The pyrazole moiety, particularly when it contains an N-H group, is an excellent functional group for directing the self-assembly of molecules into larger, ordered supramolecular structures. This is achieved through specific and directional hydrogen bonding interactions.

Research on a meso-oxo carbaphlorin analogue embedded with an N-free pyrazole moiety provides a clear example of this principle. tandfonline.com Following the deprotection of a benzyl (B1604629) group to reveal the pyrazole N-H, the molecule spontaneously forms a unique supramolecular dimer. tandfonline.com This self-assembly is driven by mutual hydrogen bonding between the pyrazole NH group of one molecule and the meso-carbonyl group of another. The formation and stability of this dimeric structure were confirmed through various spectroscopic methods and X-ray crystallographic analysis. tandfonline.com This demonstrates the potential of the pyrazole scaffold, a core component of this compound, to be used in the rational design of complex, self-assembling molecular systems.

Applications in Fluorescent Probes and Bioconjugation

The conjugation of a pyrazole ring with an aromatic system, as seen in this compound, forms a fluorophore core that can be developed into fluorescent probes for biological imaging. nih.gov Pyrazole derivatives are recognized for their intense and tunable emission, high synthetic versatility, good membrane permeability, and biocompatibility, making them ideal candidates for bioimaging applications. nih.govmdpi.com

The pyrazol-1-yl-benzylamine framework can be chemically modified to create novel fluorescent dyes with tailored photophysical properties. By introducing different substituents onto the phenyl or pyrazole rings, properties such as absorption and emission wavelengths, quantum yield, and environmental sensitivity can be finely tuned. mdpi.com

For example, a novel fluorescent dye based on a 4-(1H-pyrazol-4-yl)benzenamine structure was synthesized specifically for protein binding applications. growingscience.com Similarly, pyrazole derivatives containing a dansyl moiety have been designed and synthesized to act as fluorescent probes. nih.gov The dansyl group reacts with amines to produce stable sulfonamide adducts with strong blue or blue-green fluorescence. nih.gov The design of such molecules often involves linking the pyrazole-based fluorophore to other functional units that can modulate its fluorescence in response to specific biological analytes or environments, such as pH or the presence of metal ions. mdpi.com

Table 3: Photophysical Properties of Example Pyrazole-Based Fluorescent Dyes

| Dye Structure Type | Excitation Max (λex) | Emission Max (λem) | Application/Feature | Reference(s) |

|---|---|---|---|---|

| Pyrazolylpyrene Derivative | 376 nm | Not specified | Sensing acidic environments | mdpi.com |

| Dansyl-Pyrazolem | Not specified | Not specified | Fluorescent labeling of amines | nih.gov |

The primary amine (-NH₂) of the benzylamine (B48309) group in this compound is a crucial functional handle for bioconjugation, allowing fluorescent probes derived from this scaffold to be covalently attached to biomolecules like proteins. creative-biolabs.com This process, known as fluorescent labeling, enables the tracking and analysis of proteins within complex biological systems.

A common and robust method for protein conjugation involves the reaction of the primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized dye. The NHS ester reacts with the amine under mild conditions to form a stable amide bond, covalently linking the fluorophore to the protein. Another widely used strategy is the reaction of the amine with an isothiocyanate-functionalized dye, which results in the formation of a stable thiourea (B124793) linkage. These established bioconjugation chemistries provide a reliable means to attach pyrazole-based fluorescent dyes to proteins for a wide array of applications in fluorescence microscopy, flow cytometry, and immunoassays. rsc.org

Agricultural Chemistry Applications

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products and research compounds demonstrating potent herbicidal and insecticidal activities. royal-chem.comorientjchem.org The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyrazole and the attached aryl rings.

Certain pyrazole derivatives are known to exhibit herbicidal effects by inhibiting essential plant processes, including pigment biosynthesis. These herbicides interfere with the production of chlorophyll (B73375) and carotenoids, leading to bleaching of the plant tissues and eventual death. The mode of action often involves the inhibition of key enzymes in these biosynthetic pathways.

While direct studies on the herbicidal activity of this compound are not publicly available, the structure-activity relationships (SAR) of other herbicidal pyrazoles offer valuable insights. For instance, research on various phenylpyrazole derivatives has shown that the substitution pattern on the phenyl ring is crucial for activity.

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids demonstrated that these compounds could serve as potential lead structures for the discovery of novel synthetic auxin herbicides. The herbicidal tests indicated that some derivatives exhibited better post-emergence herbicidal activity than the commercial herbicide picloram. researchgate.net Another class of pyrazole derivatives has been investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone (B1678516) and vitamin E biosynthesis, which is essential for carotenoid formation.

Table 1: Examples of Herbicidal Pyrazole Derivatives

| Compound Class | Target Weed(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Broadleaf weeds | Synthetic Auxin | researchgate.net |

The structure of this compound, featuring an unsubstituted pyrazole ring linked to a benzylamine moiety, presents a template that could be chemically modified to enhance herbicidal properties. The presence of the amine group offers a site for further functionalization to potentially interact with specific enzyme targets within the plant.

The pyrazole core is a cornerstone of modern insecticide chemistry. Several commercial insecticides, such as fipronil, feature a pyrazole ring and exhibit potent activity against a broad spectrum of insect pests. The primary mode of action for many pyrazole-based insecticides is the disruption of the central nervous system by blocking GABA-gated chloride channels.

The insecticidal activity of pyrazole derivatives is highly influenced by the substituents on the pyrazole and phenyl rings. For example, the introduction of fluorine-containing groups into phenylpyrazole derivatives has been shown to enhance insecticidal efficacy. A study on phenylpyrazole derivatives containing a fluoro-substituted benzene (B151609) moiety revealed good biological activity against Mythimna separata and Plutella xylostella.

Structure-activity relationship (SAR) studies of N-pyridylpyrazole derivatives have indicated that amides with electron-withdrawing groups on the benzene ring tend to have better insecticidal activities. mdpi.com One study synthesized novel pyrazole and imidazolone (B8795221) compounds and tested their insecticidal activities against Plodia interpunctella and Nilaparvata lugens, finding that the heterocyclic compounds exhibited remarkable activity. nih.govrsc.org

Table 2: Examples of Insecticidal Pyrazole Derivatives

| Compound | Target Insect(s) | LC50 Value | Reference |

|---|---|---|---|

| Compound 7g (N-pyridylpyrazole derivative) | P. xylostella | 5.32 mg/L | mdpi.com |

| Compound 7g (N-pyridylpyrazole derivative) | S. exigua | 6.75 mg/L | mdpi.com |

| Compound 7g (N-pyridylpyrazole derivative) | S. frugiperda | 7.64 mg/L | mdpi.com |

For this compound, the unsubstituted nature of the pyrazole and phenyl rings may result in modest intrinsic insecticidal activity. However, its structure serves as a valuable starting point for the synthesis of more complex and potent insecticidal analogues through modification of the benzylamine group or substitution on the aromatic rings.

Integration in Polymer Chemistry and Other Industrial Applications

Beyond agriculture, pyrazole derivatives are finding applications in material science and other industrial sectors. Their unique chemical structures can be exploited to create novel polymers and materials with desirable properties. royal-chem.comresearchgate.net

The incorporation of pyrazole moieties into polymer backbones can impart specific functionalities. For instance, pyrazole derivatives have been used in the development of conductive polymers and photovoltaic materials for solar energy conversion. royal-chem.com The nitrogen atoms in the pyrazole ring can act as ligands, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation.

While there is no specific literature on the integration of this compound into polymers, its primary amine group makes it a suitable monomer for polymerization reactions. It could potentially be used in the synthesis of polyamides, polyimides, or other condensation polymers. The resulting polymers would feature pendant pyrazolylphenyl groups, which could influence the material's thermal stability, conductivity, and chelating properties.

Other industrial applications of pyrazole derivatives include their use in the manufacturing of dyes and plastics. nih.gov For example, pyrazolone (B3327878) dyes are known for their vibrant colors and are used in various consumer products. The chromophoric properties of the pyrazolylphenyl group in this compound could be explored for the development of new dyestuffs.

Q & A

How can researchers optimize the synthesis of 4-(1H-Pyrazol-1-yl)benzylamine to improve yield and purity?

Basic Research Focus

Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent, catalyst). For pyrazole derivatives, coupling reactions between benzylamine precursors and pyrazole moieties are common. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed, as seen in related boronic ester intermediates . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitoring reaction progress with TLC or HPLC is critical.

Advanced Consideration

Contradictions in yield may arise from competing side reactions, such as over-alkylation or oxidation. Kinetic studies using in-situ NMR or mass spectrometry can identify intermediates and optimize stepwise addition of reagents. For example, highlights Mannich reaction challenges with pyrazole-phenol derivatives, where pH control minimizes byproducts .

What techniques are most effective for confirming the molecular structure of this compound?

Basic Research Focus

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., NH stretching in benzylamine).

Advanced Consideration

For ambiguous cases, X-ray crystallography resolves stereochemical uncertainties. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, as noted in . demonstrates its application in resolving trifluoromethyl-pyrimidine derivatives, which share structural complexity with pyrazole-benzylamine systems .

How does the benzylamine group influence the reactivity of the pyrazole ring in nucleophilic or electrophilic reactions?

Basic Research Focus

The electron-donating benzylamine group at the para position activates the pyrazole ring toward electrophilic substitution (e.g., nitration, halogenation). Comparative studies with aniline analogs () show enhanced regioselectivity at the pyrazole C3/C5 positions due to steric and electronic effects .

Advanced Consideration

Contradictions in reactivity may arise under strongly acidic/basic conditions. For example, benzylamine’s NH group can participate in intramolecular hydrogen bonding, altering reaction pathways. DFT calculations or Hammett plots can quantify substituent effects, as seen in tetrazole-aniline systems .

What role does this compound serve in the synthesis of bioactive molecules?

Basic Research Focus

Pyrazole-benzylamine derivatives are key intermediates in medicinal chemistry. and highlight their use in kinase inhibitors and COX-2 antagonists (e.g., Celecoxib analogs), where the pyrazole moiety modulates target binding .

Advanced Consideration

Structure-activity relationship (SAR) studies require regioselective functionalization. For instance, describes multi-step syntheses of pyrazole-carboxamide derivatives, emphasizing the importance of substituent positioning for bioactivity .

What challenges arise in quantifying this compound in complex mixtures, and how can they be addressed?

Basic Research Focus

HPLC with UV detection (λ = 254–280 nm) is standard. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) separate polar impurities.

Advanced Consideration

Co-elution with structurally similar byproducts (e.g., regioisomers) complicates quantification. UPLC-MS/MS or chiral columns () improve resolution. Method validation via spike-recovery experiments ensures accuracy in biological matrices .

What are the mechanistic pathways for common degradation or side reactions of this compound?

Advanced Research Focus

Under oxidative conditions (e.g., HO), the benzylamine group may form N-oxide derivatives, while acidic conditions promote pyrazole ring protonation and rearrangement. and discuss analogous degradation in tetrazole and quinazoline systems, emphasizing the role of pH and oxidizing agents .

How do crystallographic data resolve structural ambiguities in pyrazole derivatives?

Advanced Research Focus

SHELX software ( ) refines bond lengths and angles, critical for distinguishing tautomeric forms or disorder in crystal lattices. For example, resolved a trifluoromethyl-pyrimidine’s structure, highlighting the importance of high-resolution data for pyrazole analogs .

What strategies ensure regioselective functionalization of the pyrazole ring?

Advanced Research Focus

Directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd with bulky ligands) control substitution sites. demonstrates regioselective Suzuki couplings in boronic ester-functionalized pyrazoles .

What are the best practices for handling and storing this compound?

Basic Research Focus

Store under inert atmosphere (N) at 2–8°C to prevent oxidation. Use amber vials to avoid light-induced degradation. Safety protocols from (e.g., PPE, fume hoods) are critical due to amine reactivity .

How can researchers evaluate the biological activity of derivatives in enzyme inhibition assays?

Advanced Research Focus

Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity studies. details pyrazole-carboxamide analogs tested in cannabinoid receptor assays, providing a template for IC determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。